molecular formula C10H6ClF3N2O2 B1422342 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate CAS No. 658066-43-4

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

Cat. No.: B1422342
CAS No.: 658066-43-4
M. Wt: 278.61 g/mol
InChI Key: CKQGKSYLJHXZRU-UHFFFAOYSA-N
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Description

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate is a chemical compound with the molecular formula C10H6ClF3N2O2. It is known for its unique structure, which includes a pyridine ring substituted with chloro, trifluoromethyl, and cyano groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as esterification and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality. Industrial methods may also include advanced purification techniques such as distillation and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized forms of the compound with altered functional groups.

    Hydrolysis: Formation of cyanoacetic acid derivatives.

Scientific Research Applications

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the cyano and ester groups.

    Methyl 2-cyanoacetate: Contains the cyano and ester groups but lacks the pyridine ring and trifluoromethyl group.

Uniqueness

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and ester groups provide reactive sites for further chemical modifications.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQGKSYLJHXZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under argon, 116 g of sodium hydride 60% in dispersion in oil (2.91 mol, 1.8 eq.) was suspended in 3 L of DMF. The suspension was cooled down in an ice-water bath. 160 g (1.616 mol, 1.0 eq) of methyl cyanoacetate in solution in 200 mL of DMF was added dropwise under stirring. Temperature rose to 50° C. and hydrogen was released. Once bubbling was over, 350 g (1.616 mol, 1.0 eq) of 2,3-dichloro-5-(trifluoromethyl)-pyridine was added under stirring. The mixture was stirred overnight at room temperature. 50 mL of methanol were added dropwise to quench the reaction. The reaction mixture was poured in 5 L of water. pH was adjusted to 3-4 with concentrated hydrochloric acid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
2.91 mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3 L
Type
solvent
Reaction Step Eight
Name
Quantity
5 L
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Under argon, 116 g of sodium hydride 60% in dispersion in oil (2.91 mol, 1.8 eq.) was suspended in 3 L of DMF. The suspension was cooled down in an ice-water bath. 160 g (1.616 mol, 1.0 eq) of methyl cyanoacetate in solution in 200 mL of DMF was added dropwise under stirring. Temperature rose to 50° C. and hydrogen was released. Once bubbling was over, 350 g (1.616 mol, 1.0 eq) of 2,3-dichloro-5-(trifluoromethyl)-pyridine was added under stirring. The mixture was stirred overnight at room temperature. 50 mL of methanol were added dropwise to quench the reaction. The reaction mixture was poured in 5 L of water. pH was adjusted to 3-4 with concentrated hydrochloric acid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
2.91 mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3 L
Type
solvent
Reaction Step Eight
Name
Quantity
5 L
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
Reactant of Route 6
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

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